molecular formula C9H12O2 B13008970 2-{Spiro[3.3]heptan-2-ylidene}acetic acid

2-{Spiro[3.3]heptan-2-ylidene}acetic acid

Cat. No.: B13008970
M. Wt: 152.19 g/mol
InChI Key: PRUOLHNUUKZFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Spiro[3.3]heptan-2-ylidene}acetic acid is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane moiety is a bicyclic system where two rings share a single carbon atom, creating a rigid and strained structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with acetic acid can be achieved through various organic reactions, such as esterification or acylation .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-{Spiro[3.3]heptan-2-ylidene}acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

    Spiro[3.3]heptane derivatives: Compounds with similar spirocyclic cores but different functional groups.

    Spirocyclic acids: Other spirocyclic compounds with carboxylic acid functionalities.

Uniqueness: 2-{Spiro[3.3]heptan-2-ylidene}acetic acid is unique due to its specific spirocyclic structure combined with the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-{Spiro[3.3]heptan-2-ylidene}acetic acid is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spiro[3.3]heptane framework, which contributes to its distinct chemical behavior. The presence of an acetic acid functional group enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, which can facilitate binding to specific active sites on proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.
  • Receptor Modulation : It may act as a modulator for various receptors, affecting signaling pathways associated with pain, inflammation, and other physiological processes.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant in the context of breast cancer and melanoma cell lines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various concentrations of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at 50 µM concentrations.
  • Cancer Cell Line Studies : In vitro studies on MDA-MB-231 (breast cancer) and RPMI-7951 (melanoma) cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values determined through MTT assays.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotes
Methyl 2-amino-2-(spiro[3.3]heptan-2-ylidene)acetateMethyl 2-aminoAntimicrobial, AnticancerExhibits similar activity but with different potency
Spiro-piperidine derivativesVariousChemokine receptor antagonismRelated but focused on inflammatory responses

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-spiro[3.3]heptan-2-ylideneacetic acid

InChI

InChI=1S/C9H12O2/c10-8(11)4-7-5-9(6-7)2-1-3-9/h4H,1-3,5-6H2,(H,10,11)

InChI Key

PRUOLHNUUKZFRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=CC(=O)O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.